

Target Identification for BMS-188494: A Technical Guide

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Compound of Interest

Compound Name: BMS-188494

Cat. No.: B606218

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Introduction

BMS-188494 is a prodrug that is metabolically converted to its active form, BMS-187745. This technical guide provides a comprehensive overview of the target identification and characterization of **BMS-188494**, focusing on its mechanism of action as a potent inhibitor of cholesterol biosynthesis. The primary target of the active metabolite, BMS-187745, is farnesyl-diphosphate farnesyltransferase, more commonly known as squalene synthase. This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway, making it an attractive target for hypercholesterolemia therapies. This document details the quantitative data associated with its inhibitory activity, outlines relevant experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of the active form of **BMS-188494**, BMS-187745, has been quantified against its target, squalene synthase. The following table summarizes the available in vitro efficacy data.

Compound	Target	Assay System	Parameter	Value	Reference
BMS-187745	Squalene Synthase	Rat microsomal SQS	pIC50	5.16	[1]
BMS-187745	Squalene Synthase	Healthy Volunteers (in vivo)	IC50	4.1 µg/mL	[1]

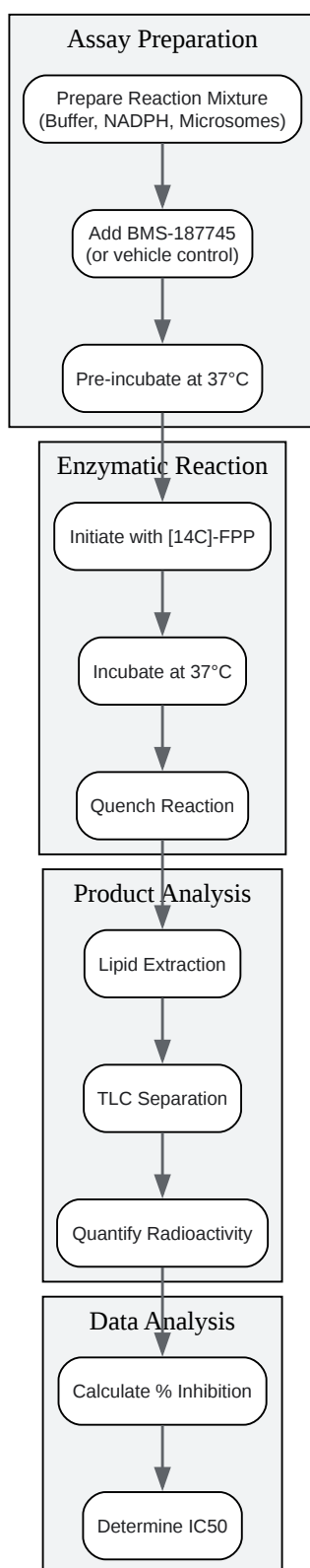
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Core Target: Squalene Synthase

BMS-187745 acts as a competitive inhibitor of squalene synthase (EC 2.5.1.21). This enzyme is a key player in the mevalonate pathway, responsible for the catalytic conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate (PSPP) and its subsequent reduction to squalene. This is the first committed step toward cholesterol biosynthesis.[\[2\]](#) Inhibition of squalene synthase by BMS-187745 leads to a reduction in the de novo synthesis of cholesterol.

Signaling Pathway: Cholesterol Biosynthesis and its Regulation

The activity of squalene synthase is intricately linked to the cellular cholesterol homeostasis, which is primarily regulated by the Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol synthesis and uptake, including the gene for squalene synthase (FDFT1).[\[3\]](#)[\[4\]](#) By inhibiting squalene synthase, BMS-187745 disrupts this pathway, leading to a decrease in cholesterol production.



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